(2Z)-6-benzyl-2-(3-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione (2Z)-6-benzyl-2-(3-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15583629
InChI: InChI=1S/C20H15N3O3S/c1-26-15-9-5-8-14(10-15)12-17-19(25)23-20(27-17)21-18(24)16(22-23)11-13-6-3-2-4-7-13/h2-10,12H,11H2,1H3/b17-12-
SMILES:
Molecular Formula: C20H15N3O3S
Molecular Weight: 377.4 g/mol

(2Z)-6-benzyl-2-(3-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

CAS No.:

Cat. No.: VC15583629

Molecular Formula: C20H15N3O3S

Molecular Weight: 377.4 g/mol

* For research use only. Not for human or veterinary use.

(2Z)-6-benzyl-2-(3-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione -

Specification

Molecular Formula C20H15N3O3S
Molecular Weight 377.4 g/mol
IUPAC Name (2Z)-6-benzyl-2-[(3-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Standard InChI InChI=1S/C20H15N3O3S/c1-26-15-9-5-8-14(10-15)12-17-19(25)23-20(27-17)21-18(24)16(22-23)11-13-6-3-2-4-7-13/h2-10,12H,11H2,1H3/b17-12-
Standard InChI Key KRQOTLCVJWIJKI-ATVHPVEESA-N
Isomeric SMILES COC1=CC=CC(=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2
Canonical SMILES COC1=CC=CC(=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2

Introduction

(2Z)-6-benzyl-2-(3-methoxybenzylidene)-7H-thiazolo[3,2-b]triazine-3,7(2H)-dione is a complex organic compound belonging to the class of thiazolotriazines. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The specific compound features a benzyl and a 3-methoxybenzylidene group attached to a thiazolotriazine core, which is a fused ring system consisting of a thiazole and a triazine ring.

Synthesis Methods

The synthesis of (2Z)-6-benzyl-2-(3-methoxybenzylidene)-7H-thiazolo[3,2-b]triazine-3,7(2H)-dione typically involves a multi-step process. It may start with the preparation of the thiazolotriazine core, followed by alkylation and condensation reactions to introduce the benzyl and 3-methoxybenzylidene groups.

  • Preparation of Thiazolotriazine Core: This involves the reaction of appropriate thiazole and triazine precursors.

  • Alkylation: Introduction of the benzyl group at the 6-position.

  • Condensation: Reaction with 3-methoxybenzaldehyde to form the benzylidene group.

Biological Activities

Thiazolotriazines have been studied for their potential biological activities, including:

  • Antimicrobial Activity: These compounds have shown effectiveness against various bacteria and fungi.

  • Antiviral Activity: Some thiazolotriazines exhibit activity against viral infections.

  • Anticancer Activity: Research has indicated potential anticancer properties, although more studies are needed.

Specific data on the biological activities of (2Z)-6-benzyl-2-(3-methoxybenzylidene)-7H-thiazolo[3,2-b]triazine-3,7(2H)-dione may not be widely available, but its structural features suggest potential for such activities.

Research Findings

While specific research findings on this exact compound may be limited, studies on similar thiazolotriazines provide insight into their potential applications:

ActivityCompound TypeFindings
AntimicrobialThiazolotriazinesEffective against certain bacteria and fungi
AntiviralThiazolotriazinesShowed activity against viral strains in vitro
AnticancerThiazolotriazinesExhibited cytotoxic effects on cancer cell lines

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